Cas no 221532-00-9 (4-Isopropoxy-4'-nitrobenzophenone)

4-Isopropoxy-4'-nitrobenzophenone 化学的及び物理的性質
名前と識別子
-
- 4-Isopropoxy-4'-nitrobenzophenone
- TVRVBFNDNURZJF-UHFFFAOYSA-N
- 4-(4-isopropoxybenzoyl)-nitrobenzene
- SY226787
- 4-Isopropoxy-4 inverted exclamation mark -nitrobenzophenone
- 4-Isopropoxy-4-nitrobenzophenone
- SCHEMBL4686698
- (4-isopropoxyphenyl)(4-nitrophenyl)methanone
- (4-nitrophenyl)-(4-propan-2-yloxyphenyl)methanone
- AC1099
- CS-12850
- MFCD31630361
- AKOS037649644
- 221532-00-9
-
- MDL: MFCD31630361
- インチ: 1S/C16H15NO4/c1-11(2)21-15-9-5-13(6-10-15)16(18)12-3-7-14(8-4-12)17(19)20/h3-11H,1-2H3
- InChIKey: TVRVBFNDNURZJF-UHFFFAOYSA-N
- ほほえんだ: O(C1C([H])=C([H])C(=C([H])C=1[H])C(C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])=O)C([H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 285.10010796g/mol
- どういたいしつりょう: 285.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 72.1
4-Isopropoxy-4'-nitrobenzophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY226787-1g |
(R)-4-[1-(Methylsulfonamido)-1-oxo-2-propyl]phenyl Trifluoromethanesulfonate |
221532-00-9 | ≥95% | 1g |
¥780.0 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y14865-10g |
4-ISOPROPOXY-4'-NITROBENZOPHENONE |
221532-00-9 | 95% | 10g |
¥5859.0 | 2023-09-05 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | Y14865-5g |
4-ISOPROPOXY-4'-NITROBENZOPHENONE |
221532-00-9 | 95% | 5g |
¥3459.0 | 2023-09-05 | |
eNovation Chemicals LLC | D685493-25g |
4-Isopropoxy-4'-nitrobenzophenone |
221532-00-9 | 95% | 25g |
$1085 | 2024-07-20 | |
Aaron | AR01DFHD-1g |
4-Isopropoxy-4’-nitrobenzophenone |
221532-00-9 | 95% | 1g |
$113.00 | 2025-02-10 | |
Ambeed | A800021-100mg |
4-Isopropoxy-4'-nitrobenzophenone |
221532-00-9 | 95% | 100mg |
$50.0 | 2024-07-28 | |
1PlusChem | 1P01DF91-25g |
4-Isopropoxy-4’-nitrobenzophenone |
221532-00-9 | ≥95% | 25g |
$1169.00 | 2023-12-18 | |
A2B Chem LLC | AX05109-250mg |
4-Isopropoxy-4'-nitrobenzophenone |
221532-00-9 | 95% | 250mg |
$65.00 | 2024-04-20 | |
eNovation Chemicals LLC | D685493-5g |
4-Isopropoxy-4'-nitrobenzophenone |
221532-00-9 | 95% | 5g |
$320 | 2025-02-18 | |
abcr | AB527354-1g |
4-Isopropoxy-4'-nitrobenzophenone; . |
221532-00-9 | 1g |
€213.00 | 2024-04-18 |
4-Isopropoxy-4'-nitrobenzophenone 関連文献
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
4-Isopropoxy-4'-nitrobenzophenoneに関する追加情報
4-Isopropoxy-4'-nitrobenzophenone (CAS No. 221532-00-9)
4-Isopropoxy-4'-nitrobenzophenone is a versatile organic compound with the CAS registry number 221532-00-9. This compound belongs to the class of benzophenones, which are widely used in various fields due to their unique chemical properties and reactivity. The molecule consists of a benzophenone backbone with an isopropoxy group at the 4-position and a nitro group at the 4'-position, making it a derivative with significant potential in chemical synthesis and material science.
The benzophenone framework is a fundamental structure in organic chemistry, characterized by two phenyl rings connected by a ketone group. The substitution of an isopropoxy group at the 4-position introduces steric hindrance and electronic effects, which can influence the compound's reactivity and stability. Similarly, the nitro group at the 4'-position introduces strong electron-withdrawing effects, enhancing the compound's ability to participate in various chemical reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Recent studies have highlighted the importance of 4-isopropoxy-4'-nitrobenzophenone in the synthesis of advanced materials, particularly in the field of organic electronics. Researchers have explored its use as a precursor for constructing functional materials with tailored electronic properties. For instance, its ability to undergo photochemical reactions has made it a valuable component in the development of light-responsive polymers and sensors.
In terms of physical properties, 4-isopropoxy-4'-nitrobenzophenone exhibits a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the visible region, which is attributed to the conjugation within the benzophenone system and the electron-withdrawing effects of the nitro group.
The synthesis of 4-isopropoxy-4'-nitrobenzophenone typically involves multi-step processes, including Friedel-Crafts acylation or nucleophilic aromatic substitution. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste generation.
One of the most promising applications of this compound lies in its use as an intermediate in pharmaceutical chemistry. Its unique reactivity allows for the construction of complex molecular architectures required for drug discovery programs targeting various therapeutic areas, such as oncology and neurodegenerative diseases.
In conclusion, 4-isopropoxy-4'-nitrobenzophenone (CAS No. 221532-00-9) is a valuable compound with diverse applications across multiple disciplines. Its chemical properties, coupled with recent advancements in synthetic methodologies and material science applications, position it as a key player in modern organic chemistry research.
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